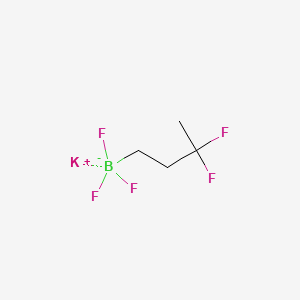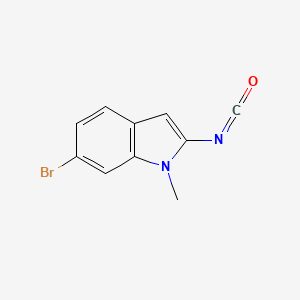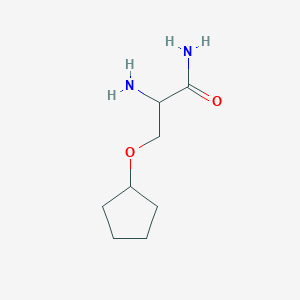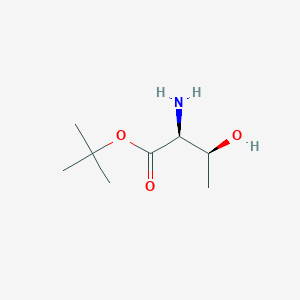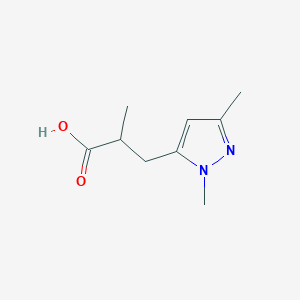
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride is a chemical compound with the molecular formula C6H9ClO3S. It is a derivative of methanesulfonyl chloride, featuring a cyclobutyl ring with a ketone group and a methyl substituent. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride typically involves the reaction of methanesulfonyl chloride with a suitable cyclobutyl precursor. One common method is the chlorination of methanesulfonic acid with thionyl chloride or phosgene . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反应分析
Types of Reactions
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form methanesulfonate esters.
Reduction Reactions: The ketone group can be reduced to an alcohol under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
Methanesulfonate Esters: Formed from substitution reactions with alcohols.
Alcohols: Resulting from the reduction of the ketone group.
Sulfonic Acids: Produced through oxidation reactions.
科学研究应用
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
作用机制
The mechanism of action of (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of methanesulfonate esters. This reactivity is exploited in various chemical transformations, including the synthesis of complex organic molecules .
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the cyclobutyl ring.
(3-Oxocyclobutyl)methanesulfonyl Chloride: Similar structure but without the methyl group.
(1-Methyl-3-oxo-cyclobutyl)carbamic Acid tert-Butyl Ester: A related compound with a carbamate group instead of the sulfonyl chloride.
Uniqueness
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride is unique due to the presence of both a cyclobutyl ring and a methanesulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis.
属性
分子式 |
C6H9ClO3S |
|---|---|
分子量 |
196.65 g/mol |
IUPAC 名称 |
(1-methyl-3-oxocyclobutyl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClO3S/c1-6(2-5(8)3-6)4-11(7,9)10/h2-4H2,1H3 |
InChI 键 |
VHZAIWSHEPOQJX-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)C1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



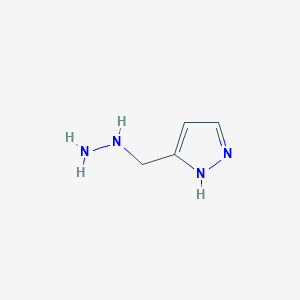
![Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13567563.png)

